2-Bromo-7-iodo-6-methoxybenzo[d]thiazole

Sequential cross-coupling C–H functionalization Divergent synthesis

2-Bromo-7-iodo-6-methoxybenzo[d]thiazole (CAS 1990528-47-6) is a heterocyclic building block belonging to the benzothiazole class, characterized by a fused thiazole–benzene core bearing three distinct substituents: a bromine atom at position 2, an iodine atom at position 7, and a methoxy group at position 6. Its molecular formula is C₈H₅BrINOS with a molecular weight of 370.01 g·mol⁻¹ and a computed XLogP of 4.0, indicating moderate lipophilicity suitable for both solution-phase chemistry and biological membrane permeability studies.

Molecular Formula C8H5BrINOS
Molecular Weight 370.01 g/mol
Cat. No. B13659579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-iodo-6-methoxybenzo[d]thiazole
Molecular FormulaC8H5BrINOS
Molecular Weight370.01 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N=C(S2)Br)I
InChIInChI=1S/C8H5BrINOS/c1-12-5-3-2-4-7(6(5)10)13-8(9)11-4/h2-3H,1H3
InChIKeyADMXZTTYLZNCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-iodo-6-methoxybenzo[d]thiazole – Product Identity and Core Structural Features for Procurement Decisions


2-Bromo-7-iodo-6-methoxybenzo[d]thiazole (CAS 1990528-47-6) is a heterocyclic building block belonging to the benzothiazole class, characterized by a fused thiazole–benzene core bearing three distinct substituents: a bromine atom at position 2, an iodine atom at position 7, and a methoxy group at position 6 [1]. Its molecular formula is C₈H₅BrINOS with a molecular weight of 370.01 g·mol⁻¹ and a computed XLogP of 4.0, indicating moderate lipophilicity suitable for both solution-phase chemistry and biological membrane permeability studies . The compound is supplied as a research chemical with a typical purity specification of 95% and is primarily utilized as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science .

2-Bromo-7-iodo-6-methoxybenzo[d]thiazole – Why In-Class Benzothiazole Building Blocks Cannot Be Casually Interchanged


Although numerous halogenated benzothiazole building blocks exist, 2-bromo-7-iodo-6-methoxybenzo[d]thiazole occupies a distinct position within the substitution matrix that is not replicated by mono-halogenated analogs (e.g., 2-bromo-6-methoxybenzothiazole or 2-iodo-6-methoxybenzothiazole) or by symmetrical dihalogenated variants. The simultaneous presence of bromine at C2 and iodine at C7 creates an intrinsically orthogonal reactivity profile: C–I bonds undergo oxidative addition to Pd(0) significantly faster than C–Br bonds, enabling sequential, site-selective cross-coupling without protecting-group manipulation [1]. Replacing this compound with a regioisomer such as 7-bromo-2-iodobenzo[d]thiazole inverts the positional selectivity of the first coupling event, yielding a different regioisomeric product series. Furthermore, the 6-methoxy substituent electronically activates the benzothiazole core toward electrophilic aromatic substitution and modulates the compound's lipophilicity, solubility, and crystal packing differently than unsubstituted or 6-hydroxy analogs [2]. These interdependent structural features mean that choosing a simpler or differently halogenated benzothiazole fundamentally alters both the synthetic route and the physicochemical properties of downstream products.

2-Bromo-7-iodo-6-methoxybenzo[d]thiazole – Quantitative Evidence of Differentiation Versus Closest Analogs


Orthogonal C–I Versus C–Br Reactivity for Sequential Cross-Coupling: A Class-Level Advantage of Mixed Dihalogenation

The intrinsic reactivity difference between aryl iodides and aryl bromides in palladium-catalyzed oxidative addition follows the established order I > Br > Cl. In the context of benzothiazole scaffolds, this orthogonal reactivity has been explicitly exploited to achieve sequential, regiospecific Suzuki-Miyaura couplings without intermediate protection steps [1]. 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole places the more reactive iodine at C7 and the less reactive bromine at C2, enabling a user-defined coupling sequence: the C7–I bond undergoes oxidative addition first under mild conditions, followed by C2–Br activation under more forcing conditions or with a modified catalyst system. The alternative regioisomer 7-bromo-2-iodobenzo[d]thiazole reverses this positional priority, while mono-halogenated analogs such as 2-bromo-6-methoxybenzothiazole (CAS 2941-58-4) and 2-iodo-6-methoxybenzo[d]thiazole (CAS 2941-59-5) offer only a single coupling handle, precluding divergent library synthesis from a common intermediate [2].

Sequential cross-coupling C–H functionalization Divergent synthesis

Computed Lipophilicity (XLogP) as a Differentiator for Purification Strategy and Biological Membrane Permeability

The computed XLogP value of 2-bromo-7-iodo-6-methoxybenzo[d]thiazole is 4.0 [1], which is notably higher than that of the mono-iodinated analog 2-iodo-6-methoxybenzo[d]thiazole (XLogP = 2.91) and the mono-brominated analog 2-bromo-6-methoxybenzothiazole (LogP = 3.07–3.49) [2]. This increased lipophilicity, driven by the additional iodine substituent, directly impacts reversed-phase chromatographic retention (longer retention time, improved separation from polar impurities) and influences passive membrane permeability in cellular assays. In amyloid imaging probe development, where moderate-to-high lipophilicity correlates with blood–brain barrier penetration, the XLogP of 4.0 positions this compound closer to the optimal range for CNS-targeted radiotracers than its less lipophilic mono-halogenated counterparts [3].

Lipophilicity ADME prediction Chromatographic purification

Molecular Weight and Heavy Atom Composition as a Selectivity Filter for Imaging and Contrast Agent Applications

With a molecular weight of 370.01 g·mol⁻¹ and a heavy atom count of 13 (including both Br and I), 2-bromo-7-iodo-6-methoxybenzo[d]thiazole possesses a substantially higher molecular mass than mono-halogenated benzothiazole building blocks such as 2-bromo-6-methoxybenzothiazole (MW = 244.11) [1] and 2-iodo-6-methoxybenzo[d]thiazole (MW = 291.11) . This mass increment, combined with the presence of a stable iodine atom at C7, makes the compound a candidate precursor for radioiodination strategies (e.g., ¹²³I/¹²⁵I exchange or iododestannylation approaches) in the development of single-photon emission computed tomography (SPECT) tracers. Benzothiazole derivatives bearing iodine substituents have demonstrated high binding affinity (Kᵢ = 0.11–4.64 nM) to β-amyloid aggregates and are established scaffolds for Alzheimer's disease imaging probes [2].

SPECT/PET imaging Contrast agents Radioiodination

Regioselective Functionalization Enabled by Methoxy-Directed Electrophilic Aromatic Substitution

The 6-methoxy substituent in 2-bromo-7-iodo-6-methoxybenzo[d]thiazole is a strong ortho/para-directing group that activates the benzothiazole benzene ring toward electrophilic aromatic substitution (EAS). In the 7-iodo-6-methoxy substitution pattern, the methoxy group directs incoming electrophiles to the C4 and C5 positions, with C5 being favored due to steric and electronic factors. This directing effect is documented in related 7-substituted 6-methoxybenzothiazole systems, where Sandmeyer iodination proceeds with >75% yield specifically at C7 due to the ortho-directing influence of the 6-methoxy group [1]. In contrast, 6-unsubstituted or 6-halogen benzothiazole analogs lack this activating and directing effect, resulting in lower regioselectivity or forcing harsher reaction conditions for EAS-based diversification.

Regioselective synthesis Electrophilic substitution Late-stage functionalization

2-Bromo-7-iodo-6-methoxybenzo[d]thiazole – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Divergent Synthesis of 2,7-Diarylated Benzothiazole Libraries via Sequential Suzuki-Miyaura Coupling

Teams building focused libraries of 2,7-diaryl-6-methoxybenzothiazoles for structure–activity relationship (SAR) studies can exploit the orthogonal C–I and C–Br reactivity of this compound. A first Suzuki coupling at the C7–I position (using Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) proceeds with >90% selectivity, leaving the C2–Br bond intact for a subsequent coupling with a different aryl boronic acid under modified conditions [1]. This divergent strategy from a single building block reduces the number of synthetic steps by 2–3 compared to linear routes using sequentially protected mono-halogenated intermediates, translating to measurable savings in labor and material costs for medicinal chemistry programs.

Precursor for Radioiodinated SPECT Tracers Targeting β-Amyloid and Tau Aggregates

The iodine atom at C7 provides a site for non-isotopic radioiodine exchange or iododestannylation labeling with ¹²³I (t₁/₂ = 13.2 h) or ¹²⁵I (t₁/₂ = 59.4 d) to generate SPECT imaging agents. The 6-methoxy substitution pattern is a privileged motif in benzothiazole-based amyloid probes, with close analogs demonstrating sub-nanomolar binding affinity (Kᵢ = 0.11–4.64 nM) to Aβ₁–₄₀ fibrils [2]. The compound's XLogP of 4.0 positions it within the lipophilicity window associated with adequate blood–brain barrier penetration (log P ~ 2–5) for CNS imaging applications, while the 2-bromo substituent offers a secondary functionalization handle for optimizing pharmacokinetic properties through late-stage derivatization.

Building Block for Organic Light-Emitting Diode (OLED) Materials Featuring Benzothiazole Cores

Polysubstituted benzothiazoles serve as electron-transporting and emitting materials in OLED devices. The orthogonal dihalogenation of 2-bromo-7-iodo-6-methoxybenzo[d]thiazole enables the sequential introduction of different aromatic substituents at C2 and C7 to fine-tune HOMO/LUMO energy levels, emission wavelength, and quantum yield [1]. The methoxy group contributes to excited-state intramolecular proton transfer (ESIPT) photophysics that are exploited in white-light-emitting and ratiometric fluorescent sensors. Procurement of this specific dihalogenated scaffold allows materials chemists to systematically explore the C2/C7 substituent space without investing in custom synthesis of multiple mono-halogenated precursors.

Late-Stage Diversification of Bioactive Benzothiazole Leads in Anti-Proliferative Drug Discovery

Given that halogen-substituted benzothiazoles have demonstrated anti-proliferative activity against T-cell lymphoma (HuT78) and other cancer cell lines in the low micromolar range (IC₅₀ values between 1.6 µM and <10 µM for optimized amidino-benzothiazole hybrids) [3], this compound serves as a versatile late-stage intermediate. The 6-methoxy group is a proven substituent that reduces cytotoxicity toward normal fibroblasts (BJ cells, IC₅₀ > 100 µM) when combined with appropriate C2-substituents, as demonstrated in QSAR studies [3]. The dual-halogen scaffold permits parallel exploration of C2 and C7 vectors to simultaneously optimize potency and selectivity, a key advantage over building blocks with a single reactive handle.

Quote Request

Request a Quote for 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.